罗汉果苷C

描述

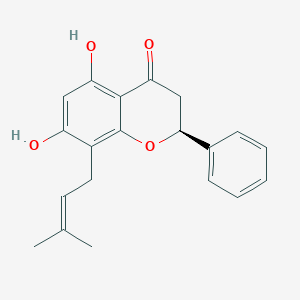

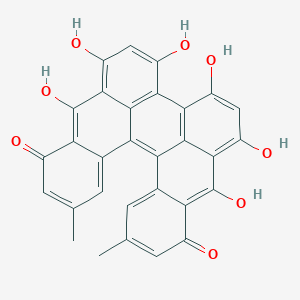

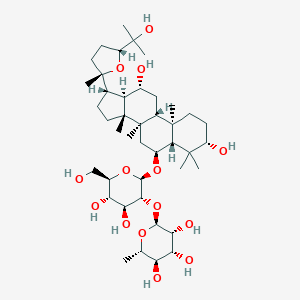

Rebaudioside C is a steviol glycoside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant. It is one of the many diterpene glycosides found in stevia leaves, which are known for their intense sweetness. Rebaudioside C is characterized by its unique structure, which includes one esterified β-D-glucose and one glycosidically linked α-L-rhamnosyl-(1→2)-[β-D-glucosyl-(1→4)]-D-glucose trisaccharide . Despite its relatively low sweetness compared to other steviol glycosides, Rebaudioside C has garnered attention for its potential health benefits and applications in various industries.

科学研究应用

Rebaudioside C has been studied for its applications in various fields:

作用机制

Rebaudioside C (Reb C) is a natural sweetener derived from the Stevia rebaudiana plant. It’s one of the most abundant steviol glycosides and is known for its sweetness and potential therapeutic benefits . This article will delve into the mechanism of action of Reb C, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Reb C primarily targets the taste receptors in the human body, specifically the sweet taste receptors. It acts as a non-nutritive sweetener, providing a sweet taste without contributing to caloric intake .

Mode of Action

Reb C interacts with its targets by binding to the sweet taste receptors on the tongue, triggering a sensation of sweetness . It’s also suggested that Reb C could be used as a donor substrate for enzymatic transglycosylation reactions . .

Biochemical Pathways

It’s known that reb c is part of the steviol glycosides, which are involved in various biological activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity

Result of Action

The primary result of Reb C’s action is the sensation of sweetness without the addition of calories, making it a popular choice for low-calorie and sugar-free products . Additionally, Reb C and other steviol glycosides have been associated with various medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . .

Action Environment

The action, efficacy, and stability of Reb C can be influenced by various environmental factors. Moreover, Reb C’s sweetness and potential therapeutic benefits can be affected by its concentration and the presence of other compounds .

生化分析

Biochemical Properties

Rebaudioside C plays a role in biochemical reactions, particularly in the process of sweetness perception. It interacts with taste receptors on the tongue, triggering a signal that the brain interprets as sweet . The sweetness of Rebaudioside C is relatively low, about 30 times that of sucrose, and it has a slight bitter aftertaste .

Cellular Effects

Studies on related compounds like Rebaudioside A have shown that they can stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal enteroendocrine cells . This peptide plays a crucial role in regulating blood glucose levels .

Molecular Mechanism

The molecular mechanism of Rebaudioside C involves its interaction with taste receptors. It binds to these receptors, triggering a cascade of events that lead to the perception of sweetness . Additionally, it can be used as a donor substrate for enzymatic trans glycosylation reactions, which could potentially modify its sweetness and other properties .

Dosage Effects in Animal Models

The effects of Rebaudioside C at different dosages in animal models have not been extensively studied. Related compounds like steviol glycosides have been found to be safe when used as sweeteners, suggesting that Rebaudioside C is likely to have a similar safety profile .

Metabolic Pathways

Rebaudioside C is involved in the metabolic pathways of the Stevia plant. It is produced through a series of enzymatic reactions that convert the precursor molecule steviol into various steviol glycosides . The enzymes involved in this process include glycosyltransferases, which add sugar moieties to the steviol backbone .

Transport and Distribution

It is known that steviol glycosides are non-caloric because they are not metabolized by the human body and are excreted unchanged .

准备方法

Synthetic Routes and Reaction Conditions: Rebaudioside C can be isolated from commercial Stevia extracts using an orthogonal normal-phase × reversed-phase purification strategy . This method involves the use of solvents and chromatographic techniques to separate Rebaudioside C from other steviol glycosides. Additionally, biocatalytic β-glucosylation and β-galactosylation of Rebaudioside C using glycosynthases have been explored to modify its structure and enhance its sweetness .

Industrial Production Methods: Industrial production of Rebaudioside C typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by purification processes such as crystallization and chromatography . The enriched Rebaudioside C in the liquid phase can be further processed to achieve high purity levels, making it suitable for commercial use .

化学反应分析

Types of Reactions: Rebaudioside C undergoes various chemical reactions, including:

Glycosylation: Enzymatic trans glycosylation reactions using chemically synthesized glycosyl donors.

Hydrogenation: Reduction of the C-16/C-17 exocyclic double bond.

Common Reagents and Conditions:

Glycosylation: Utilizes glycosyl donors such as 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose.

Hydrogenation: Involves the use of hydrogen gas and catalysts under controlled conditions.

Major Products Formed:

Glycosylation: Results in the formation of novel steviol glycoside analogues.

Hydrogenation: Produces reduced diterpene glycosides with modified sweetness profiles.

相似化合物的比较

Rebaudioside C is one of several steviol glycosides found in Stevia rebaudiana leaves. Similar compounds include:

Stevioside: The most abundant steviol glycoside, known for its high sweetness and use as a precursor for other glycosides.

Rebaudioside A: Another major glycoside with a well-balanced sweetness profile.

Rebaudioside B: Contains a rhamnose residue and has a slightly lower sweetness compared to Rebaudioside A.

Rebaudioside D: Known for its improved solubility and sweetness.

Rebaudioside C is unique due to its specific glycosylation pattern, which affects its sweetness and potential health benefits. Its relatively low sweetness and bitter aftertaste distinguish it from other steviol glycosides, making it a candidate for modification to enhance its sensory properties .

属性

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAJVGDWKFOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867020 | |

| Record name | 1-O-(13-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranosyl]oxy}-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63550-99-2 | |

| Record name | (4α)-13-[(O-6-dDeoxy-α-L-mannopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-Kaur-16-en-18-oic Acid β-D-Glucopyranosyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is Rebaudioside C and where is it found?

A: Rebaudioside C (Reb C) is a natural steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the sweet components contributing to stevia's overall sweetness profile. []

Q2: Are there Stevia varieties with different Rebaudioside C content?

A: Yes, the content of Rebaudioside C can vary significantly between different Stevia rebaudiana cultivars. For instance, a study found that a creole variety of Stevia rebaudiana exhibited higher Rebaudioside C content than the sum of stevioside and Rebaudioside A. []

Q3: What is the chemical structure of Rebaudioside C?

A: Rebaudioside C, like other steviol glycosides, is a diterpene glycoside. Its structure consists of a steviol aglycone (backbone) with attached glucose and rhamnose sugar molecules. The specific arrangement of these sugars contributes to its unique properties. [, , ]

Q4: Can you provide the molecular formula and weight of Rebaudioside C?

A: The molecular formula of Rebaudioside C is C44H70O23, and its molecular weight is 967.0 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize Rebaudioside C?

A: Rebaudioside C can be characterized using various spectroscopic methods, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. These techniques help to confirm its identity and purity. [, ]

Q6: What methods are used to extract Rebaudioside C from Stevia leaves?

A6: Several methods can be employed for extracting Rebaudioside C, including:

- Accelerated Solvent Extraction (ASE): This technique utilizes high pressure and temperature for rapid extraction. Research indicates it can be more efficient than traditional methods like ultrasonication. []

- High-Speed Shear Homogenization Extraction (HSHE): This method involves high-speed shearing forces to disrupt plant cell walls and enhance extraction efficiency. It has shown promise for extracting Rebaudioside C and other steviol glycosides. []

- Microwave-Assisted Subcritical Water Extraction: Combining microwave heating with subcritical water conditions has been demonstrated to effectively extract Rebaudioside C within a short time frame. []

Q7: How is Rebaudioside C purified from other steviol glycosides?

A7: Purification techniques include:

- Crystallization: This involves dissolving crude stevia extract in specific solvents and controlling conditions to selectively crystallize Rebaudioside C. Multiple crystallization steps can be employed to achieve higher purity. [, , ]

- Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) with different modes (e.g., Reversed-Phase, Hydrophilic Interaction Liquid Chromatography) are widely used for separation and purification. [, , , , , ]

- Combination of Techniques: Often, a combination of methods, such as resin-based column chromatography followed by preparative HPLC, is employed for efficient purification. []

Q8: What challenges are associated with purifying Rebaudioside C?

A: The similar chemical structures of steviol glycosides, particularly stevioside, Rebaudioside A, and Rebaudioside C, make their separation challenging. Achieving high purity often requires multiple purification steps and specialized techniques. [, , ]

Q9: Is there ongoing research to improve the taste profile of Rebaudioside C?

A: Yes, researchers are exploring enzymatic modification strategies to improve the sweetness and reduce the bitterness of Rebaudioside C. For example, using specific enzymes and glucose donors, a novel α-1→6-glucosyl Rebaudioside C derivative with an improved taste profile has been synthesized. []

Q10: What are other areas of research related to Rebaudioside C?

A10: Research is ongoing in several areas, including:

- Understanding its biosynthesis pathway in Stevia plants: This includes investigating the enzymes involved and factors affecting glycoside production. [, , ]

- Developing efficient and sustainable extraction and purification methods: This focuses on reducing environmental impact and improving the yield of high-purity Rebaudioside C. [, , ]

- Exploring its potential biological activities: Although primarily recognized as a sweetener, some studies are investigating other potential health benefits of Rebaudioside C. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

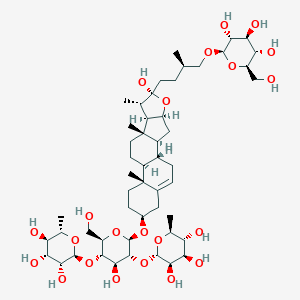

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)